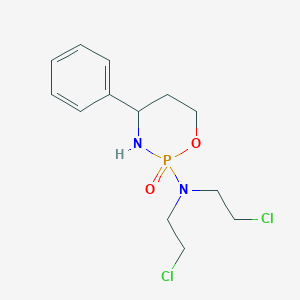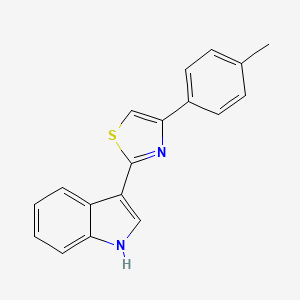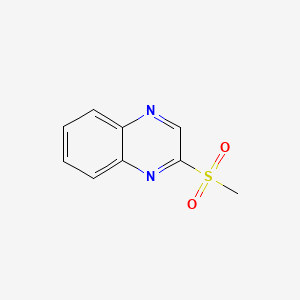
2-methylsulfonylquinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methylsulfonylquinoxaline: is a nitrogen-containing heterocyclic compound It is a derivative of quinoxaline, which is known for its wide range of applications in pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinoxaline derivatives, including quinoxaline, 2-(methylsulfonyl)-, typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. This reaction can be catalyzed by acids or bases and often proceeds under mild conditions. For instance, the reaction can be carried out in ethanol at reflux temperature .
Industrial Production Methods: Industrial production of quinoxaline derivatives may involve more scalable and efficient methods. One such method includes the use of transition-metal-free catalysis, which is both cost-effective and environmentally friendly . This approach minimizes the use of toxic metals and simplifies the purification process.
Chemical Reactions Analysis
Types of Reactions: 2-methylsulfonylquinoxaline, undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the sulfonyl group.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 2-methylsulfonylquinoxaline, is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. It has shown activity against various bacterial and fungal strains .
Medicine: The compound is explored for its potential use in developing new pharmaceuticals. Its derivatives have been investigated for their efficacy in treating diseases such as cancer and infectious diseases .
Industry: In the industrial sector, quinoxaline derivatives are used in the production of dyes, pigments, and materials with specific electronic properties .
Mechanism of Action
The mechanism of action of quinoxaline, 2-(methylsulfonyl)-, involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The compound may interfere with cellular processes such as DNA replication or protein synthesis, ultimately leading to cell death .
Comparison with Similar Compounds
Quinazoline: Another nitrogen-containing heterocyclic compound with similar applications in pharmaceuticals and materials science.
Cinnoline: Known for its antimicrobial properties and used in the synthesis of various drugs.
Phthalazine: Used in the development of pharmaceuticals and agrochemicals.
Uniqueness: 2-methylsulfonylquinoxaline, stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the methylsulfonyl group enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
16310-37-5 |
|---|---|
Molecular Formula |
C9H8N2O2S |
Molecular Weight |
208.24 g/mol |
IUPAC Name |
2-methylsulfonylquinoxaline |
InChI |
InChI=1S/C9H8N2O2S/c1-14(12,13)9-6-10-7-4-2-3-5-8(7)11-9/h2-6H,1H3 |
InChI Key |
NZASRUIRVGIRJM-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)C1=NC2=CC=CC=C2N=C1 |
Canonical SMILES |
CS(=O)(=O)C1=NC2=CC=CC=C2N=C1 |
Key on ui other cas no. |
16310-37-5 |
Synonyms |
2-(methylsulfonyl)quinoxaline |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


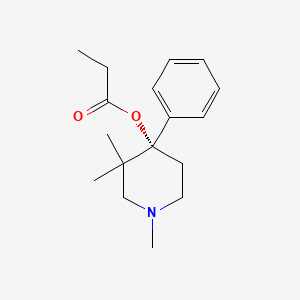
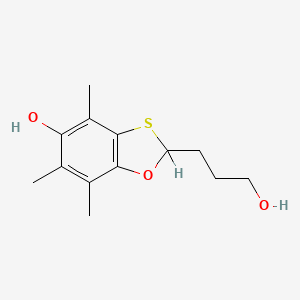
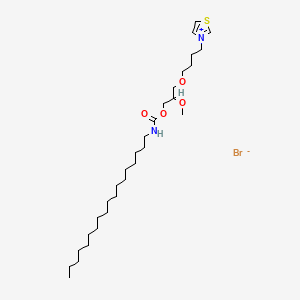
![10-methyl-4-nitroso-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaene](/img/structure/B1205151.png)
![[4-[3-[3-(4-Acetyloxyphenyl)-3-methyloxiran-2-yl]-2-methyloxiran-2-yl]phenyl] acetate](/img/structure/B1205153.png)
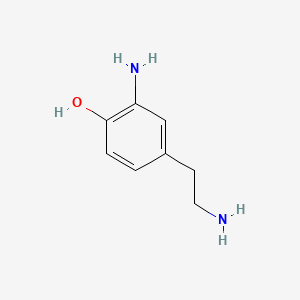
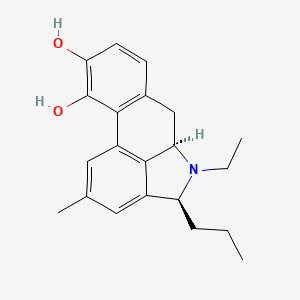
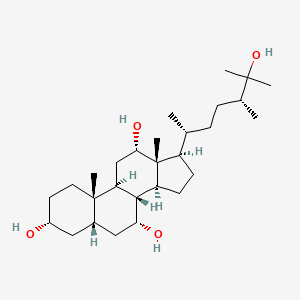
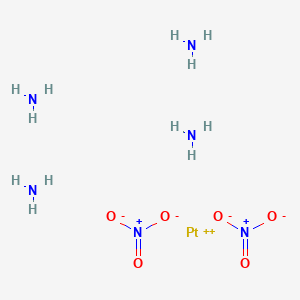
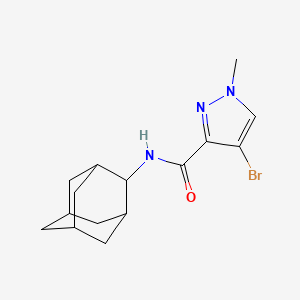
![8-chloro-7-propan-2-yloxy-2,3-dihydro-1H-cyclopenta[c][1]benzopyran-4-one](/img/structure/B1205164.png)
![Methyl (1R,2R,4S)-4-[4-(dimethylamino)-5-[(5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)oxy]-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B1205166.png)
